Defined Synthetic Yield in Patented Rosuvastatin Intermediate Synthesis with N-Methylmethanesulfonamide
In a patented process for synthesizing a key intermediate of the drug Rosuvastatin, N-methylmethanesulfonamide is used as a specific reagent to introduce the N-methylmethanesulfonamide moiety. The reaction between N-methylmethanesulfonamide and a pyrimidine precursor, under specified conditions (Cs₂CO₃, CH₃CN, 80 °C), proceeds with a reported yield of 82.6% [1]. This represents a defined, reproducible synthetic outcome for this specific transformation. The use of a different sulfonamide or alkylamine in this step would not produce the intended N-methylmethanesulfonamide-containing intermediate, making the yield data directly linked to this specific reagent.
| Evidence Dimension | Synthetic Yield for a Specific Reaction |
|---|---|
| Target Compound Data | 82.6% yield for the synthesis of compound 1 |
| Comparator Or Baseline | Other potential aminating/sulfonylating reagents (e.g., methylamine, unsubstituted methanesulfonamide) would result in a different product, precluding a direct yield comparison. |
| Quantified Difference | Not applicable; this is a product-defining transformation. |
| Conditions | Reaction: N-methylmethanesulfonamide + pyrimidine derivative, with Cs₂CO₃ in CH₃CN at 80 °C. |
Why This Matters
This quantifies the expected efficiency of this specific reagent in a defined, industrially relevant synthetic transformation, providing a benchmark for process chemists.
- [1] Kansal, V. K., et al. (2015). Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. U.S. Patent No. 8,575,343. View Source
